2-(3,4-dimethoxyphenyl)-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Description
2-(3,4-dimethoxyphenyl)-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C31H37NO6 and its molecular weight is 519.638. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Isoquinoline derivatives are synthesized through various chemical reactions, including the photostimulated SRN1 reactions in DMSO, showcasing the versatility in synthesizing complex heterocyclic compounds such as 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones (Guastavino, Barolo, & Rossi, 2006). This highlights the compound's relevance in synthesizing ubiquinones, an important class of compounds with various biological and pharmaceutical applications (Minami & Kijima, 1980).
Potential Biological and Pharmaceutical Applications
- The optimization of conditions for the synthesis and oxidation of isoquinolin derivatives to produce novel compounds like N-methylated isoquinoline triones suggests potential applications in developing pharmaceuticals with improved stability and efficacy (Ali et al., 2020).
Material Science and Molecular Structure Analysis
- The synthesis of heteroannulated chromones and their derivatives, including density functional theory (DFT) calculations, electronic structure, and nonlinear optical (NLO) analysis, indicates the compound's utility in material science, particularly in the development of materials with specific optical properties (Halim & Ibrahim, 2017).
Medicinal Chemistry and Drug Development
- Arylsulfonamide-based derivatives of similar compounds have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. This underscores the potential application of the compound in medicinal chemistry, especially in the discovery and development of new antimicrobial agents (Kumar & Vijayakumar, 2017).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO6/c1-20(2)22-8-10-24(11-9-22)38-19-26-25-18-30(37-6)29(36-5)17-23(25)13-14-32(26)31(33)16-21-7-12-27(34-3)28(15-21)35-4/h7-12,15,17-18,20,26H,13-14,16,19H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQBHMWWKIMDMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC(=C(C=C4)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.